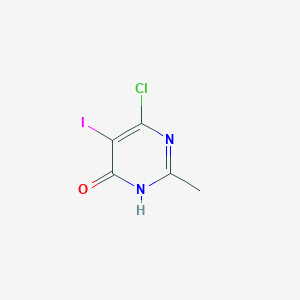

6-Chloro-5-iodo-2-methylpyrimidin-4-ol

Description

BenchChem offers high-quality 6-Chloro-5-iodo-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-iodo-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodo-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDORYUWTWQBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261915 | |

| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111079-42-6 | |

| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111079-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol

Abstract

6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a crucial heterocyclic building block in medicinal chemistry, primarily utilized in the development of targeted therapeutic agents. Its unique substitution pattern, featuring both chloro and iodo groups on a pyrimidine scaffold, makes it a versatile intermediate for introducing further molecular complexity through various cross-coupling reactions. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations for researchers and drug development professionals.

Introduction and Significance

Substituted pyrimidines are a cornerstone of modern drug discovery, appearing in the structures of numerous approved pharmaceuticals. The title compound, 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, is of particular interest as a key intermediate in the synthesis of potent and selective enzyme inhibitors. For instance, it serves as a foundational fragment in the creation of inhibitors for oncogenic proteins, where the chloro and iodo substituents act as orthogonal handles for subsequent functionalization, enabling the exploration of the target's binding pocket. The synthesis of this intermediate in high purity and yield is therefore a critical step in the drug development pipeline.

This document outlines a robust and well-documented procedure for the synthesis, beginning with the readily available precursor, 6-chloro-2-methylpyrimidin-4-ol, and proceeding via electrophilic iodination.

Retrosynthetic Analysis and Strategy

The synthetic strategy for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is direct and efficient. The primary disconnection occurs at the C5-Iodine bond, suggesting an electrophilic iodination of the pyrimidine ring as the key transformation.

The pyrimidin-4-ol core is an electron-rich heterocyclic system. The hydroxyl group at C4 and the methyl group at C2 are electron-donating, which activates the ring towards electrophilic substitution. The C5 position is the most nucleophilic and sterically accessible site for such a reaction. The chloro group at C6 is a deactivating group but does not prevent substitution at the highly activated C5 position.

Therefore, the most logical forward synthesis involves the direct iodination of 6-chloro-2-methylpyrimidin-4-ol using a suitable electrophilic iodine source.

Figure 2. Experimental workflow for the synthesis.

-

Reaction Setup: To a round-bottom flask, add 6-chloro-2-methylpyrimidin-4-ol (10.0 g, 69.18 mmol).

-

Dissolution: Add N,N-Dimethylformamide (100 mL) and stir the mixture at room temperature until all the solid has dissolved.

-

Addition of Iodinating Agent: To the resulting solution, add N-Iodosuccinimide (17.1 g, 76.01 mmol, 1.1 equivalents) in portions over 10-15 minutes. The reaction is mildly exothermic.

-

Reaction Progress: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Quenching: Upon completion, pour the reaction mixture into a beaker containing water (200 mL).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (1 x 100 mL) to remove any unreacted iodine, followed by brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

-

Purification: The crude solid can be further purified by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) or by recrystallization to afford 6-chloro-5-iodo-2-methylpyrimidin-4-ol in high purity.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the structure and absence of the proton at the C5 position.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z = 270.42 for C₅H₄ClIN₂O).

-

Melting Point: To assess the purity of the crystalline solid.

The patent literature reports characterization consistent with the desired structure, showing a mass spectrometry result of (ES, m/z): [M+H]⁺ 271.

Safety and Handling

-

N-Iodosuccinimide (NIS): Is an oxidizing agent and can cause skin and eye irritation. It is also light-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N,N-Dimethylformamide (DMF): Is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 6-chloro-5-iodo-2-methylpyrimidin-4-ol is achieved through a straightforward and high-yielding electrophilic iodination of 6-chloro-2-methylpyrimidin-4-ol. The use of N-Iodosuccinimide provides a mild and efficient method for this transformation. This protocol, adapted from established literature, offers a reliable and scalable route for producing this valuable intermediate, thereby facilitating the advancement of drug discovery programs that rely on this key building block.

References

- Title: PYRIMIDINONE DERIVATIVES AS INHIBITORS OF AN ONCOGENIC PROTEIN. Source: World Intellectual Property Organization, Patent WO/2013/016400A1, 2013.

-

Title: N-Iodosuccinimide as a mild and efficient reagent for the iodination of pyrazolo[1,5-a]pyrimidines. Source: Tetrahedron Letters, Volume 47, Issue 20, 2006, Pages 3439-3442. URL: [Link]

An In-depth Technical Guide to 6-Chloro-5-iodo-2-methylpyrimidin-4-ol: A Versatile Heterocyclic Building Block

Authored by: A Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, which allows for the generation of large, structurally diverse libraries for drug discovery.[2] Within the vast family of pyrimidine derivatives, halogenated pyrimidines stand out as exceptionally versatile building blocks for organic synthesis.[3]

This guide focuses on 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (CAS No. 111079-42-6), a highly functionalized heterocyclic compound.[4][5] Its unique structure, featuring two different halogen atoms at distinct positions, offers orthogonal reactivity. This allows for selective, stepwise functionalization, making it an invaluable intermediate for the synthesis of complex molecular architectures. The presence of the chloro, iodo, and hydroxyl/oxo groups provides three distinct points for chemical modification, enabling researchers to strategically build molecular complexity. This guide provides an in-depth look at its properties, synthesis, reactivity, and applications, tailored for professionals in chemical research and drug development.

Physicochemical Properties and Characterization

Summarized below are the key physicochemical properties of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol. This data is essential for planning synthetic procedures, ensuring proper handling, and confirming product identity.

| Property | Value | Source(s) |

| CAS Number | 111079-42-6 | [4][6] |

| Molecular Formula | C₅H₄ClIN₂O | [4] |

| Molecular Weight | 270.46 g/mol | [4] |

| Purity | Typically ≥97% | [4] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Sealed in a dry environment, freezer (-20°C recommended) | [7] |

Spectroscopic Profile

While raw spectral data is best obtained from the specific lot provided by a supplier, the expected spectroscopic characteristics can be inferred from the molecular structure.[8]

-

¹H NMR: The spectrum should feature a singlet corresponding to the methyl protons (CH₃) at approximately 2.3-2.6 ppm. The N-H proton of the pyrimidinol ring would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show five distinct carbon signals. The methyl carbon will be observed upfield, while the four pyrimidine ring carbons will appear in the aromatic region, with their shifts influenced by the attached heteroatoms and halogens.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl/³⁷Cl). The primary molecular ion peak would be observed at m/z 270.

-

Infrared (IR) Spectroscopy: Key signals would include a broad O-H stretch for the hydroxyl group (if in the pyrimidin-4-ol tautomeric form) and a strong C=O stretch (if in the pyrimidin-4(3H)-one form) around 1650-1700 cm⁻¹. C-H, C=N, and C=C stretching vibrations will also be present.[9]

Synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol

The most direct and efficient method for preparing the title compound is through the electrophilic iodination of its precursor, 6-chloro-2-methylpyrimidin-4-ol. This reaction leverages a reliable iodinating agent like N-Iodosuccinimide (NIS).[10]

Experimental Protocol: Direct Iodination

This protocol is adapted from established procedures for the iodination of similar pyrimidine systems.[10]

Materials:

-

6-Chloro-2-methylpyrimidin-4-ol (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 - 1.3 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-chloro-2-methylpyrimidin-4-ol (1.0 eq) in anhydrous DMF.

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 - 1.3 eq) portion-wise at room temperature. The reaction is typically mildly exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 6-chloro-5-iodo-2-methylpyrimidin-4-ol.

Chemical Reactivity and Synthetic Utility

The primary value of 6-chloro-5-iodo-2-methylpyrimidin-4-ol lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the C5-position the primary site for palladium-catalyzed cross-coupling reactions.[3] Conversely, the C6-position, activated by the adjacent nitrogen atoms, is susceptible to nucleophilic aromatic substitution.[3][11] This orthogonality is a key strategic advantage.

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 6-chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous triethylamine (or a mixture of THF and triethylamine).

-

Degas the mixture with a stream of argon or nitrogen for 10-15 minutes.

-

Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Stir the reaction at room temperature for 4-16 hours, or heat gently (40-60 °C) if the reaction is sluggish. Monitor by TLC.

-

Upon completion, cool the mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the 6-chloro-5-alkynyl-2-methylpyrimidin-4-ol derivative.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The chlorine atom at the C6 position can be displaced by a range of nucleophiles, a reaction characteristic of electron-deficient chloropyrimidines. [12][13]This transformation is typically performed after the C5-position has been functionalized, preserving the orthogonality of the synthetic strategy.

Representative Protocol: Amination

This protocol outlines a typical procedure for the substitution of the C6-chloro group with a primary or secondary amine. [12] Materials:

-

6-Chloro-5-substituted-2-methylpyrimidin-4-ol (1.0 eq)

-

Amine (primary or secondary) (1.5 - 2.5 eq)

-

Aprotic polar solvent (e.g., Dioxane, DMF, or N-Methyl-2-pyrrolidone (NMP))

-

Base (e.g., K₂CO₃ or DIPEA, optional, may be required for amine salts)

Procedure:

-

In a sealable reaction vessel, combine the 6-chloro-5-substituted-2-methylpyrimidin-4-ol (1.0 eq), the desired amine (1.5 - 2.5 eq), and the solvent (e.g., Dioxane).

-

If the amine is used as its hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 eq).

-

Seal the vessel and heat the mixture to 80-120 °C for 8-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product via column chromatography or recrystallization to yield the final 6-amino-5-substituted-2-methylpyrimidin-4-ol.

Applications in Drug Discovery and Materials Science

The synthetic flexibility of 6-chloro-5-iodo-2-methylpyrimidin-4-ol makes it a valuable precursor for creating libraries of compounds for high-throughput screening. The pyrimidine core is a known pharmacophore in many classes of drugs, particularly kinase inhibitors. [14]By using this building block, medicinal chemists can rapidly generate diverse analogues for structure-activity relationship (SAR) studies.

While specific drugs directly citing this starting material are not prevalent in public literature, its utility can be inferred from its incorporation into scaffolds similar to known bioactive agents. For instance, substituted aminopyrimidines are central to the structure of numerous dual Src/Abl kinase inhibitors used in oncology. [14]The ability to install a variety of groups at the C5 position via cross-coupling and different amines at the C6 position allows for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. [15]

Conclusion

6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a powerful and versatile heterocyclic building block for modern organic synthesis. Its key advantage lies in the orthogonal reactivity of the C5-iodo and C6-chloro substituents, which enables selective and sequential functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, respectively. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed, field-proven protocols for its most critical transformations. For researchers in drug discovery and materials science, this compound offers a reliable and strategic platform for the construction of complex, highly substituted pyrimidine derivatives, accelerating the development of novel molecular entities.

References

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.

- 111079-42-6 | 6-Chloro-5-iodo-2-methylpyrimidin-4-ol - Moldb.

- 6-Chloro-5-methylpyrimidin-4(1H)-one | C5H5ClN2O | CID 136034041 - PubChem.

- 6-chloro-5-iodo-2-methylpyrimidin-4-ol [CAS: 111079-42-6] - Ivy Fine Chemicals.

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Public

- A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE.

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences.

- 6-chloro-5-iodo-2-methylpyrimidin-4-ol | CAS#:111079-42-6 | Chemsrc.

- US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google P

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

- Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton.

- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed.

- An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine - Benchchem.

- 6-Chloro-2-methylpyrimidin-4-ol | CAS No- 17551-52-9 | Simson Pharma Limited.

- Determining a Structure with IR and NMR - YouTube.

- 4-Chloro-5-iodo-2-methylpyrimidine|CAS 111079-17-5 - Benchchem.

- Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.

- Pyrimidines. Part II.

- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 111079-42-6 | 6-Chloro-5-iodo-2-methylpyrimidin-4-ol - Moldb [moldb.com]

- 5. ivychem.com [ivychem.com]

- 6. 6-chloro-5-iodo-2-methylpyrimidin-4-ol | CAS#:111079-42-6 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Chloro-5-iodo-2-methylpyrimidin-4-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the heterocyclic compound 6-Chloro-5-iodo-2-methylpyrimidin-4-ol. This document delves into its chemical identity, physicochemical properties, a proposed synthetic pathway, expected reactivity, and potential biological significance, positioning it as a valuable scaffold for drug discovery and medicinal chemistry.

Core Compound Identification and Physicochemical Properties

6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a polysubstituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their presence in numerous biologically active molecules.

Chemical Identity

-

IUPAC Name: 6-Chloro-5-iodo-2-methylpyrimidin-4-ol

-

Molecular Formula: C₅H₄ClIN₂O[1]

-

Molecular Weight: 270.46 g/mol [1]

-

Canonical SMILES: Cc1nc(O)c(I)c(Cl)n1

Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Weight | 270.46 g/mol | [1] |

| Molecular Formula | C₅H₄ClIN₂O | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not experimentally determined. The related precursor, 6-chloro-2-methylpyrimidin-4-ol, has a melting point of 207-211 °C. | [3] |

| Boiling Point | Not determined. Likely to decompose at higher temperatures. | Inferred |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | Inferred |

Synthesis and Chemical Reactivity

The synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol can be logically approached from readily available pyrimidine precursors. The reactivity of this molecule is dictated by the electronic nature of the pyrimidine ring and the interplay of its diverse substituents.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol would likely involve a two-step process starting from 2-methyl-4,6-dihydroxypyrimidine. This common starting material can be synthesized via the condensation of acetamidine and a malonic ester derivative.[4][5]

The proposed synthetic workflow is outlined below:

Caption: Proposed two-step synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.

Step 1: Monochlorination of 2-Methyl-4,6-dihydroxypyrimidine. The starting material, 2-methyl-4,6-dihydroxypyrimidine, can be selectively chlorinated at the 6-position using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃).[6] The reaction conditions would need to be carefully controlled to favor monochlorination over dichlorination.

Step 2: Electrophilic Iodination. The resulting 6-chloro-2-methylpyrimidin-4-ol possesses an activated C-5 position, making it susceptible to electrophilic substitution. Iodination can be achieved using various reagents, such as N-iodosuccinimide (NIS) or a combination of molecular iodine and a silver salt like silver nitrate (AgNO₃), which can generate a potent electrophilic iodine species.[7][8]

Chemical Reactivity and Tautomerism

The chemical behavior of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is characterized by the presence of multiple reactive sites and the potential for tautomerism.

Tautomerism: The "pyrimidin-4-ol" nomenclature represents one of several possible tautomeric forms. It is expected to exist in equilibrium with its keto tautomer, 6-chloro-5-iodo-2-methyl-3H-pyrimidin-4-one, with the keto form often predominating in the solid state and in solution. This tautomerism is a critical consideration in its reactivity and biological interactions.

Reactivity of Halogen Substituents: The pyrimidine ring is electron-deficient, which influences the reactivity of its halogen substituents in nucleophilic aromatic substitution and cross-coupling reactions. The general order of reactivity for halogens on such rings is I > Br > Cl. Therefore, the iodine atom at the C-5 position is expected to be more labile than the chlorine atom at the C-6 position, offering opportunities for selective functionalization.

The reactivity of the halogen is also position-dependent. For pyrimidines, the general order of reactivity in cross-coupling reactions is C4/C6 > C2 > C5. This suggests that the chlorine at C-6 may be more susceptible to displacement than what is typical, adding a layer of complexity to predicting reaction outcomes.

Potential Biological Activity and Applications

While specific biological data for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore. Halogenated pyrimidines, in particular, have demonstrated a wide range of biological activities.

Anticipated Biological Roles

-

Antimicrobial and Antifungal Activity: Pyrimidine derivatives are known to exhibit potent antimicrobial and antifungal properties. The presence of halogens can enhance this activity.[1][9] Halogenated pyrimidines have shown efficacy against various bacterial strains, including drug-resistant ones.[5][8]

-

Anticancer and Cytotoxic Potential: Many anticancer drugs are based on the pyrimidine structure, acting as inhibitors of key enzymes in nucleic acid synthesis. Substituted pyrimidines have demonstrated cytotoxic effects against various cancer cell lines.[10][11]

-

Kinase Inhibition: The pyrimidine core is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.

The combination of chloro, iodo, and methyl groups on the pyrimidin-4-ol core provides a unique electronic and steric profile that could be explored for targeted inhibition of various enzymes and receptors.

Applications in Drug Discovery

6-Chloro-5-iodo-2-methylpyrimidin-4-ol serves as a versatile building block for the synthesis of more complex molecules. The differential reactivity of the chloro and iodo substituents allows for sequential and site-selective modifications through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings, as well as nucleophilic aromatic substitutions. This enables the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl group (likely in the 2.0-2.5 ppm range) and a broad singlet for the N-H proton of the pyrimidinone tautomer. The absence of a proton at C-5 will be a key feature.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, O, Cl, I). The carbon bearing the iodine (C-5) is expected to be at a relatively high field, while the carbonyl carbon (C-4) will be at a low field.[11][12]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 270.46 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the halogen atoms and other small neutral molecules.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H and C=O stretching vibrations of the pyrimidinone tautomer, typically in the regions of 3200-3400 cm⁻¹ and 1650-1700 cm⁻¹, respectively.

Safety, Handling, and Storage

Hazard Identification

Based on data for this and structurally related compounds, 6-Chloro-5-iodo-2-methylpyrimidin-4-ol should be handled with care. The following GHS hazard statements are associated with this compound:[2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

Conclusion

6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a halogenated pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its polysubstituted nature and the differential reactivity of its halogen atoms offer a versatile platform for the synthesis of novel, biologically active compounds. While a comprehensive experimental characterization of this specific molecule is not yet widely published, this guide provides a solid foundation based on established chemical principles and data from closely related structures. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential in the development of new therapeutics.

References

-

Fisher Scientific. 6-Chloro-4-hydroxy-2-methylpyrimidine, 97%. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]

- Google Patents. (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. CN102399196A.

-

StatPearls - NCBI Bookshelf. (2023). Contrast Agent Toxicity. Available from: [Link]

-

Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Available from: [Link]

-

NIH - National Center for Biotechnology Information. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Available from: [Link]

-

Plaskon, A. S., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Available from: [Link]

-

TSI Journals. (2011). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Trade Science Inc. Available from: [Link]

-

The Journal of Medicine and Life. (2010). The Toxicity of Iodinated Radiographic Contrast Agents in the Clinical Practice. Available from: [Link]

-

NIH - National Center for Biotechnology Information. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC. Available from: [Link]

-

MDPI. (2024). Comparative Safety Profiles and Usage Patterns of Iodinated Contrast Media in Medical Imaging. Available from: [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Available from: [Link]

-

Global Substance Registration System. 6-CHLORO-5-NITRO-2-(PROPYLTHIO)PYRIMIDIN-4-OL. Available from: [Link]

-

WIPO Patentscope. (2005). METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE. WO/2005/068438. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Available from: [Link]

-

ResearchGate. (2015). FTIR spectrum of 4-iodo-2,5-dimethylphenol. Available from: [Link]

-

PubChem. 6-Chloro-5-methylpyrimidin-4(1H)-one. Available from: [Link]

-

SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Available from: [Link]

-

Ivy Fine Chemicals. 6-chloro-5-iodo-2-methylpyrimidin-4-ol. Available from: [Link]

-

SpectraBase. 6-Chloro-4-methyl-2(1H)-quinolinone. Available from: [Link]

-

YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available from: [Link]

-

PubChem. 2-Chloro-5-methylpyrimidin-4-ol. Available from: [Link]

-

SpectraBase. 6-Chloro-2,4-dimethoxypyrimidine. Available from: [Link]

Sources

- 1. 111079-42-6 | 6-Chloro-5-iodo-2-methylpyrimidin-4-ol - Moldb [moldb.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 6-Chloro-4-hydroxy-2-methylpyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. tsijournals.com [tsijournals.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating the Solubility Landscape of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol: A Technical Guide

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate process of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, aqueous solubility stands out as a critical determinant of a compound's ultimate success. Poor solubility can severely hamper absorption, lead to unreliable results in biological assays, and create significant hurdles for formulation development.[1][2][3] This guide provides a comprehensive technical overview centered on 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, a heterocyclic compound whose structural motifs are of interest in medicinal chemistry.

While specific, publicly available experimental solubility data for 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is limited, this document serves as a foundational manual for researchers. It outlines the key principles that govern its likely solubility behavior and provides detailed, field-proven protocols for its empirical determination. By equipping scientists with both the theoretical framework and practical methodologies, this guide aims to empower research teams to generate reliable solubility data, enabling informed decision-making in the progression of their discovery programs.

Physicochemical Profile and Expected Solubility Behavior

6-Chloro-5-iodo-2-methylpyrimidin-4-ol (MW: 270.46 g/mol ) is a substituted pyrimidinol.[4] Its structure suggests several key features that will dictate its solubility profile.

-

Ionizability and pH-Dependence : The pyrimidin-4-ol moiety confers acidic properties to the molecule, allowing it to exist as an anion at higher pH values. Most drugs are weak acids or bases, and their solubility is highly dependent on pH.[5] The intrinsic solubility of the neutral form is often the lowest observed solubility.[5] For a weak acid like 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, solubility is expected to increase significantly as the pH of the medium rises above its pKa, due to the formation of the more polar (and thus more water-soluble) conjugate base. Therefore, determining the pKa is a crucial first step in characterizing its solubility.

-

Impact of Substituents :

-

Halogens (Chloro and Iodo) : The presence of both chlorine and iodine atoms significantly increases the molecule's lipophilicity. This generally leads to lower aqueous solubility.

-

Methyl Group : The small alkyl methyl group also contributes modestly to its lipophilicity.

-

-

Tautomerism : The compound can exist in tautomeric equilibrium between the pyrimidin-4-ol and the 6-chloro-5-iodo-2-methylpyrimidin-4(1H)-one form. The relative populations of these tautomers can be influenced by the solvent and pH, which in turn can affect solubility and other physical properties.

Given these features, 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is anticipated to be a sparingly soluble compound in neutral aqueous media, with its solubility profile being highly sensitive to pH.

Table 1: Physicochemical Properties of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol

| Property | Value | Source |

| Molecular Formula | C₅H₄ClIN₂O | [4] |

| Molecular Weight | 270.46 g/mol | [4] |

| CAS Number | 111079-42-6 | [4][6][7] |

| Predicted Solubility | Not available in public databases. Requires experimental determination. | |

| Expected Behavior | Low intrinsic aqueous solubility, with solubility increasing at pH > pKa. | Inferred from chemical structure |

Experimental Determination of Solubility: A Methodological Deep Dive

The empirical measurement of solubility is a cornerstone of preformulation studies.[8] Two primary types of solubility are determined during drug discovery: thermodynamic and kinetic.[4][9]

-

Thermodynamic (Equilibrium) Solubility : This is the true measure of a compound's solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[2][10] This value is critical for late-stage discovery and formulation development.[11] The "shake-flask" method is the gold standard for this determination.[5][11]

-

Kinetic Solubility : This is a measure of how readily a compound dissolves from a high-concentration DMSO stock solution when diluted into an aqueous buffer.[1][12] It is a high-throughput method well-suited for the rapid assessment of large numbers of compounds in early drug discovery.[12][13] However, it can often overestimate the true thermodynamic solubility because the compound may precipitate as a less stable amorphous form or form a supersaturated solution.[9]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for measuring the equilibrium solubility of a compound.

Principle: Excess solid compound is equilibrated with a specific solvent over an extended period to ensure that the concentration of the dissolved compound has reached its maximum, representing the true thermodynamic solubility.

Methodology:

-

Preparation :

-

Accurately weigh approximately 1-2 mg of solid 6-Chloro-5-iodo-2-methylpyrimidin-4-ol into a glass vial.[10]

-

Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the vial.[10] Prepare separate vials for each pH or solvent condition to be tested.

-

-

Equilibration :

-

Seal the vials securely.

-

Place the vials in a shaker or on a vial roller system at a controlled ambient temperature (e.g., 25°C).[1][2]

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, though for some compounds, 48-72 hours may be necessary.[2][10]

-

-

Sample Separation :

-

After equilibration, allow the vials to stand to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Separate the dissolved compound from the undissolved solid by either:

-

Centrifugation : Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10-15 minutes).

-

Filtration : Pass the aliquot through a low-binding filter (e.g., a 0.45 µm PVDF filter plate).[1]

-

-

-

Quantification :

-

Prepare a standard calibration curve of the compound in the analysis solvent (e.g., Acetonitrile:Water 50:50).

-

Analyze the clear filtrate/supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

-

Determine the concentration of the compound in the sample by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

-

Diagram 1: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination

This protocol describes a higher-throughput method for assessing solubility, often used for initial compound screening.

Principle: A concentrated stock solution of the compound in DMSO is rapidly diluted into an aqueous buffer. The formation of a precipitate is detected, or the concentration remaining in solution after a short incubation is measured.[1][12]

Methodology:

-

Stock Solution Preparation :

-

Prepare a high-concentration stock solution of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (e.g., 10 or 20 mM) in 100% Dimethyl Sulfoxide (DMSO).[12]

-

-

Assay Plate Preparation :

-

Incubation :

-

Seal the plate and shake it at room temperature for a short period, typically 1 to 2 hours.[1]

-

-

Detection and Quantification :

-

This can be performed via several methods:

-

Nephelometry : The plate is read on a nephelometer, which measures light scattering caused by precipitated particles. This gives a qualitative or semi-quantitative measure of precipitation.[1][14]

-

Direct UV/LC-MS : The samples are filtered through a 96-well filter plate to remove any precipitate. The concentration of the compound in the clear filtrate is then determined by UV spectrophotometry or LC-MS, similar to the thermodynamic method.[9][14] This provides a quantitative value for kinetic solubility.

-

-

Diagram 2: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Forward Look

Understanding the solubility of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is not an optional exercise but a fundamental requirement for its advancement as a potential research tool or therapeutic candidate. While pre-existing data is scarce, this guide provides the necessary intellectual and practical framework for its determination. By applying the detailed thermodynamic and kinetic solubility protocols described herein, researchers can generate the robust, high-quality data needed to understand this compound's behavior. This data will be instrumental in designing relevant in vitro assays, developing suitable formulations for in vivo studies, and ultimately, in making critical go/no-go decisions in the drug discovery pipeline.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

protocols.io. In-vitro Thermodynamic Solubility. (2025-08-03).

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09).

-

PubMed. In vitro solubility assays in drug discovery.

-

SlideShare. solubility experimental methods.pptx.

-

Evotec. Thermodynamic Solubility Assay.

-

BioDuro. ADME Solubility Assay.

-

Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility.

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility.

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination.

-

Moldb. 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.

-

Ivy Fine Chemicals. 6-chloro-5-iodo-2-methylpyrimidin-4-ol [CAS: 111079-42-6].

-

Arctom. CAS NO. 111079-42-6 | 6-Chloro-5-iodo-2-methylpyrimidin-4(1H)-one.

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. 111079-42-6 | 6-Chloro-5-iodo-2-methylpyrimidin-4-ol - Moldb [moldb.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. ivychem.com [ivychem.com]

- 7. arctomsci.com [arctomsci.com]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic Characterization of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, a key heterocyclic building block in medicinal chemistry and drug development.[1] The strategic placement of chloro, iodo, methyl, and hydroxyl functional groups on the pyrimidine core makes this compound a versatile precursor for the synthesis of a wide range of biologically active molecules. Understanding its structural features through spectroscopic analysis is paramount for its effective utilization in synthetic chemistry. This document outlines the theoretical basis and practical considerations for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental data for this specific molecule is not publicly available, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous structures.

Introduction: The Significance of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol

Halogenated pyrimidines are a cornerstone in the synthesis of novel therapeutic agents, owing to their susceptibility to various cross-coupling reactions. The presence of both a chloro and an iodo substituent on the pyrimidine ring of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol offers differential reactivity, allowing for selective functionalization at distinct positions. The general order of reactivity for halogens in such systems is I > Br > Cl > F, making the iodine atom a prime site for initial modification.[2] The methyl group at the 2-position and the hydroxyl group at the 4-position (which exists in tautomeric equilibrium with its keto form, 6-chloro-5-iodo-2-methyl-3H-pyrimidin-4-one) further influence the electronic properties and reactivity of the molecule.

This guide serves as a practical resource for researchers, providing a detailed roadmap for the spectroscopic analysis of this compound and offering insights into the interpretation of its spectral data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is essential for its handling, storage, and analysis.

| Property | Value | Source |

| CAS Number | 111079-42-6 | [1][3] |

| Molecular Formula | C₅H₄ClIN₂O | [1] |

| Molecular Weight | 270.46 g/mol | [1] |

| Appearance | Predicted to be a solid | |

| Purity | Typically ≥97% (commercial samples) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is expected to be relatively simple, exhibiting signals corresponding to the methyl protons and the hydroxyl/amine proton.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ | The methyl group at the C2 position is expected to resonate in this region, appearing as a singlet as there are no adjacent protons to couple with. |

| ~ 12.0 - 14.0 | Broad Singlet | 1H | -OH / -NH | The proton on the heteroatom (oxygen in the enol form or nitrogen in the keto form) is expected to be a broad singlet due to tautomerism and solvent exchange. Its chemical shift can be highly variable depending on the solvent and concentration. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the exchangeable proton.

-

Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide crucial information about the number and electronic environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C4 | The carbon bearing the hydroxyl group (or the carbonyl carbon in the keto form) is expected to be significantly downfield. |

| ~ 155 - 160 | C2 | The carbon attached to two nitrogen atoms and the methyl group will also be downfield. |

| ~ 150 - 155 | C6 | The carbon atom bonded to chlorine will be deshielded. |

| ~ 80 - 90 | C5 | The carbon atom attached to the iodine is expected to be significantly upfield due to the heavy atom effect of iodine. |

| ~ 20 - 25 | -CH₃ | The methyl carbon will resonate in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Decoupling: Proton-decoupled mode to obtain singlets for each carbon.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, process the data to obtain a clean spectrum.

Caption: Molecular structure of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol will be characterized by absorptions corresponding to O-H/N-H, C=O, C=N, and C-X bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 2800 | Broad, Strong | O-H / N-H stretch | The broadness is indicative of hydrogen bonding, a characteristic of the hydroxyl or amino groups in the solid state. |

| ~ 1680 - 1640 | Strong | C=O stretch (keto form) | A strong absorption in this region would suggest a significant contribution from the keto tautomer. |

| ~ 1620 - 1550 | Medium to Strong | C=N and C=C stretching | These absorptions are characteristic of the pyrimidine ring vibrations. |

| ~ 1450 - 1350 | Medium | C-H bending (methyl) | Vibrations associated with the methyl group. |

| ~ 800 - 600 | Medium to Strong | C-Cl stretch | The carbon-chlorine bond absorption. |

| ~ 600 - 500 | Medium | C-I stretch | The carbon-iodine bond absorption, typically found at lower wavenumbers. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Sources

Methodological & Application

Application Notes and Protocols for the Selective Functionalization of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol

Authored by: A Senior Application Scientist

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its inherent biological significance and synthetic tractability make it a cornerstone of modern medicinal chemistry and drug development. The ability to precisely install diverse functionalities onto the pyrimidine ring is paramount for generating novel molecular entities with tailored pharmacological profiles.

This guide focuses on a particularly valuable building block: 6-Chloro-5-iodo-2-methylpyrimidin-4-ol . The presence of two distinct halogen atoms at electronically and sterically different positions offers a unique opportunity for programmed, selective functionalization. This document provides a comprehensive overview of the underlying principles and detailed, field-proven protocols for achieving site-selective modifications at both the C5 and C6 positions.

The strategic key to manipulating this substrate lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally governed by the carbon-halogen bond dissociation energy, following the trend: C-I > C-Br > C-Cl.[3][4] This principle allows for the selective functionalization of the C5-iodo position under mild conditions while preserving the C6-chloro substituent for subsequent transformations. Conversely, the C6 position, being adjacent to a ring nitrogen, is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C5 position.[5][6] By leveraging these intrinsic properties, a chemist can orchestrate a sequence of reactions to construct complex, highly substituted pyrimidines from a single, versatile starting material.

Core Principles of Selective Functionalization

The selective modification of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol is dictated by the choice of reaction class and the tuning of reaction conditions. The fundamental reactivity differences between the C5-Iodo and C6-Chloro positions provide two primary orthogonal handles for synthesis.

-

C5-Iodo Position: This position is the primary site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.[3] Reactions such as Suzuki-Miyaura and Sonogashira couplings can be performed with high selectivity at this site using standard catalytic systems under relatively mild conditions. The oxidative addition of the Pd(0) catalyst to the C-I bond is the kinetically favored and often rate-determining step.[3]

-

C6-Chloro Position: This position is less reactive in standard palladium-catalyzed cross-couplings and typically requires more robust catalytic systems or harsher conditions to react.[3][7] However, its electrophilicity is enhanced by the adjacent ring nitrogen, making it the preferred site for Nucleophilic Aromatic Substitution (SNAr) reactions.[5][8] Additionally, after the C5 position has been functionalized, the C6-chloro group can be targeted by more demanding cross-coupling reactions like Buchwald-Hartwig amination.

This differential reactivity allows for a logical, sequential approach to diversification, as illustrated below.

Figure 1: A general workflow for the sequential functionalization of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol.

Part 1: Selective Functionalization at the C5-Iodo Position

The high reactivity of the C-I bond enables a range of carbon-carbon bond-forming reactions to be performed selectively at the C5 position. The key is to employ reaction conditions mild enough to leave the C6-chloro bond untouched.

A. C5-Arylation/Het-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)–C(sp²) bonds.[9][10] For the target substrate, this reaction proceeds with excellent selectivity at the C5 position.

Figure 2: Reaction scheme for selective C5-arylation via Suzuki-Miyaura coupling.

Protocol 1: Selective C5-Arylation with Phenylboronic Acid

Materials:

-

6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 eq)

-

Phenylboronic Acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

To a flame-dried round-bottom flask, add 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, Phenylboronic Acid, and Sodium Carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Stir the mixture at 80-90 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-5-phenyl-2-methylpyrimidin-4-ol.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is an effective, commercially available Pd(0) source that works well for coupling with iodo- and bromo-pyridines/pyrimidines.[7]

-

Base: Sodium carbonate is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the Suzuki cycle without promoting side reactions.[10]

-

Solvent System: The dioxane/water mixture ensures solubility for both the organic substrate and the inorganic base, facilitating efficient reaction kinetics.

-

Temperature: The reaction is heated to ensure a reasonable reaction rate but kept below 100 °C to minimize any potential for competing reaction at the C6-chloro position.

B. C5-Alkynylation via Sonogashira Coupling

The Sonogashira reaction provides a powerful method for installing alkynyl groups, which are valuable functionalities in medicinal chemistry.[2][11] This reaction also displays high selectivity for the C5-iodo position.

Protocol 2: Selective C5-Alkynylation with Phenylacetylene

Materials:

-

6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) Iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask, add 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add anhydrous THF, followed by triethylamine.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

-

Catalytic System: The classic Pd/Cu co-catalytic system is highly efficient for Sonogashira couplings.[12] The palladium catalyst undergoes oxidative addition with the C-I bond, while the copper(I) salt forms a copper acetylide intermediate that facilitates the crucial transmetalation step.[2][11]

-

Base: Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as a solvent or co-solvent.[12]

-

Temperature: The high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature, which is ideal for preserving the C-Cl bond and any thermally sensitive functional groups.

| Reaction Type | Position | Typical Catalyst | Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | C5-Iodo | Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | Dioxane/H₂O | 80 - 90 |

| Sonogashira | C5-Iodo | PdCl₂(PPh₃)₂ / CuI | Et₃N / DIPEA | THF or DMF | 25 - 50 |

Part 2: Selective Functionalization at the C6-Chloro Position

Once the C5-position is functionalized, or by choosing a reaction type that favors the C6-position, the chloro-substituent can be selectively modified.

A. C6-Amination via Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing heteroatom nucleophiles onto electron-deficient aromatic rings.[1][13] The C6 position of the pyrimidine ring is sufficiently activated for this transformation, which typically proceeds without affecting the C5-iodo group, demonstrating excellent orthogonality.

Protocol 3: Selective C6-Amination with Morpholine (SNAr)

Materials:

-

6-Chloro-5-iodo-2-methylpyrimidin-4-ol (1.0 eq)

-

Morpholine (2.0 - 3.0 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

In a sealed vial, combine 6-Chloro-5-iodo-2-methylpyrimidin-4-ol, the chosen base (K₂CO₃ or DIPEA), and the solvent (DMSO or NMP).

-

Add morpholine to the mixture.

-

Seal the vial and heat the reaction to 100-120 °C.

-

Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Choices:

-

Nucleophile & Base: A secondary amine like morpholine is a good nucleophile for this reaction. A base is often included to scavenge the HCl generated during the reaction, driving it to completion.

-

Solvent: High-boiling, polar aprotic solvents like DMSO or NMP are ideal for SNAr as they can solvate the charged intermediate (Meisenheimer complex) and allow for the necessary elevated temperatures.[13]

-

Temperature: SNAr reactions on chloropyrimidines often require heating to overcome the activation energy associated with the initial nucleophilic attack and disruption of aromaticity.[13]

B. C6-Amination via Buchwald-Hartwig Coupling

For less nucleophilic amines or when SNAr fails, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed alternative.[14][15] While direct selective amination at C6 in the presence of C5-iodo can be challenging, this method is exceptionally effective for functionalizing the C6-chloro position after the C5-iodo has been reacted.

Figure 3: Reaction scheme for C6-amination on a C5-functionalized intermediate.

Protocol 4: C6-Amination of a C5-Aryl Intermediate

Materials:

-

6-Chloro-5-aryl-2-methylpyrimidin-4-ol (from Protocol 1) (1.0 eq)

-

Primary or Secondary Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

XPhos or SPhos (0.08 eq)

-

Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox or under a robust inert atmosphere, add the Pd₂(dba)₃, the phosphine ligand (e.g., XPhos), and NaOtBu to a dry reaction vessel.

-

Add the 6-chloro-5-aryl-2-methylpyrimidin-4-ol substrate.

-

Add the anhydrous solvent (toluene or dioxane).

-

Add the amine.

-

Seal the vessel and heat to 100-110 °C. Monitor the reaction by LC-MS.

-

Upon completion (typically 4-18 hours), cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through Celite to remove palladium black.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Causality Behind Choices:

-

Catalyst/Ligand: Aryl chlorides are less reactive than bromides or iodides in cross-coupling.[16] The use of bulky, electron-rich biarylphosphine ligands (Buchwald ligands like XPhos) is critical.[15] These ligands promote the challenging oxidative addition of the C-Cl bond to the Pd(0) center and facilitate the final reductive elimination step.[15]

-

Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and form the palladium-amido complex necessary for the catalytic cycle.[14]

-

Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen, so maintaining strictly anhydrous and anaerobic conditions is crucial for reaction success.[16]

| Reaction Type | Position | Key Reagents | Base | Solvent | Temp (°C) |

| SNAr | C6-Chloro | Amine / Alcohol | K₂CO₃ / DIPEA | DMSO / NMP | 100 - 140 |

| Buchwald-Hartwig | C6-Chloro | Amine, Pd₂(dba)₃, XPhos | NaOtBu | Toluene / Dioxane | 100 - 110 |

References

-

N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals. Available at: [Link]

-

Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Available at: [Link]

-

Scott, T. A., & Woerpel, K. A. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of chemical research, 51(7), 1643–1653. Available at: [Link]

-

Saha, C., & Uesugi, M. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 67(23), 8264–8268. Available at: [Link]

-

Kumar, A., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. Available at: [Link]

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. JACS Au. Available at: [Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]

-

Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]

-

Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. ResearchGate. Available at: [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol De... Ingenta Connect. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Maggiolo, A., Phillips, A. P., & Hitchings, G. H. (1951). Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines. Journal of the American Chemical Society, 73(7), 3276–3277. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)... ACS Medicinal Chemistry Letters. Available at: [Link]

-

A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

-

nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

One‐Step Synthesis of 2‐Chloropyrimidin‐4‐ol Derivatives: An Unusual Reactivity of Thiophosgene. SciSpace. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Available at: [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Leveraging 6-Chloro-5-iodo-2-methylpyrimidin-4-ol for Next-Generation Kinase Inhibitor Synthesis

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent therapeutic agents, particularly protein kinase inhibitors.[1][2] Kinase deregulation is a hallmark of numerous cancers, making inhibitors of these enzymes a critical class of antitumoral drugs.[2][3] This document provides an in-depth guide for researchers and drug development professionals on the strategic utilization of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol (CAS: 111079-42-6), a highly versatile and functionalized building block, in the synthesis of novel kinase inhibitors. We will explore its unique reactivity, providing detailed, field-proven protocols for sequential, regioselective functionalization, and explain the chemical principles that enable its effective use in constructing complex molecular architectures.

The Strategic Advantage of the Pyrimidine Core and the 6-Chloro-5-iodo-2-methylpyrimidin-4-ol Building Block

The Pyrimidine Scaffold in Kinase Inhibition